5-Cyano-3-methylpyridine-2-carboxylic acid

Description

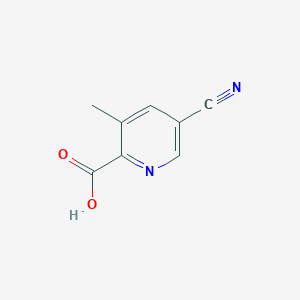

Structure

3D Structure

Properties

IUPAC Name |

5-cyano-3-methylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFENLEKZZJZJBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262860-49-0 | |

| Record name | 5-Cyano-3-methylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid

Executive Summary

5-Cyano-3-methylpyridine-2-carboxylic acid is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, a nitrile group, and a methyl group on a pyridine scaffold makes it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, key applications in drug discovery, and essential safety and handling protocols. The information herein is synthesized from authoritative chemical databases and literature to support advanced research and development activities.

Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are foundational to its application in any research setting. This compound is registered under CAS Number 1262860-49-0 .[1][2] Its key identifiers and computed properties are summarized below.

Table 1: Core Properties and Identifiers

| Property | Value | Source |

| CAS Number | 1262860-49-0 | PubChem[1], Sinfoo Biotech[2] |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 5-cyano-3-methylpicolinic acid | PubChem[1] |

| Molecular Weight | 162.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 162.042927438 Da | PubChem[1] |

| Form | Solid | CymitQuimica[3] |

| XLogP3-AA (Predicted) | 0.8 | PubChem[1] |

These properties indicate a small, moderately polar molecule suitable for a range of organic transformations and as a ligand for metal complexes. Its structure is a key determinant of its utility in creating targeted therapeutic agents.

Synthesis Pathway: A Mechanistic Perspective

While specific, scaled-up manufacturing protocols for this compound are proprietary, a logical and efficient synthetic route can be devised from established principles of organic chemistry. A common strategy for preparing pyridine carboxylic acids involves the hydrolysis of a corresponding nitrile precursor.[4][5] This approach is advantageous as the nitrile group is a stable and accessible functional handle.

A plausible synthesis begins with a suitably substituted pyridine ring, such as 2,5-dicyano-3-methylpyridine. The selective hydrolysis of the nitrile at the C2 position is the critical step.

Causality of Experimental Choices:

-

Selective Hydrolysis: The nitrile at the C2 position is adjacent to the pyridine nitrogen, which influences its electronic properties and reactivity. This proximity allows for potential anchimeric assistance or differentiation from the C5 nitrile under controlled reaction conditions (e.g., using specific acid or base concentrations and temperatures).

-

Reaction Conditions: Acid-catalyzed hydrolysis, often with sulfuric acid, is a robust method for converting nitriles to carboxylic acids.[4] The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. The resulting imidic acid tautomerizes to an amide, which is then further hydrolyzed to the carboxylic acid.

-

Work-up and Purification: The reaction mixture is typically cooled and the pH is carefully adjusted to precipitate the carboxylic acid product.[4] The isoelectric point of the molecule is targeted to minimize its solubility in the aqueous medium. Subsequent purification by recrystallization or column chromatography yields the final, high-purity compound.

Caption: Plausible synthetic workflow for the target compound.

Applications in Drug Development and Research

The true value of this compound lies in its role as a key intermediate and structural motif in drug discovery. Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds for a vast number of therapeutic agents targeting diseases like cancer, tuberculosis, diabetes, and hypertension.[6]

4.1 Role as a Structural Scaffold

The compound's three distinct functional groups offer multiple points for chemical modification, allowing chemists to systematically explore structure-activity relationships (SAR).

-

Carboxylic Acid (C2): Can be converted into esters, amides, or other functional groups. It also serves as a key hydrogen bond donor/acceptor and a coordination site for metal-based enzyme inhibitors.

-

Methyl Group (C3): Provides a lipophilic contact point and can be functionalized further, for instance, via halogenation, to modulate the compound's properties.

-

Cyano Group (C5): Acts as a potent hydrogen bond acceptor and a bioisostere for other functional groups. It can also be a precursor for other functionalities like amines or tetrazoles.

This trifunctional nature makes it a valuable building block for creating libraries of compounds for high-throughput screening. Its potential use as a medicinal drug for chronic diseases has been noted.[7] Furthermore, quinoxaline derivatives containing cyano and carboxylic acid moieties have shown promise in the development of drugs for neglected diseases.[8]

Caption: Role as a versatile scaffold in chemical synthesis.

Safety, Handling, and Storage

Ensuring scientific integrity and personnel safety requires strict adherence to established handling protocols. This compound is considered a hazardous chemical.[9]

5.1 GHS Hazard Identification

The compound is classified with the following hazards based on available data.[1]

Table 2: GHS Hazard Classifications

| Hazard Code | Description | Class |

| H315 | Causes skin irritation | Skin Irrit. 2 |

| H319 | Causes serious eye irritation | Eye Irrit. 2 |

| H302 | Harmful if swallowed | Acute Tox. 4 (Oral) |

| H312 | Harmful in contact with skin | Acute Tox. 4 (Dermal) |

| H332 | Harmful if inhaled | Acute Tox. 4 (Inhalation) |

5.2 Protocol for Safe Handling and Storage

The following protocol is a self-validating system designed to minimize exposure and ensure laboratory safety.

Step 1: Prevention & Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[9][10] Ensure that eyewash stations and safety showers are readily accessible.

-

PPE: Wear appropriate personal protective equipment, including nitrile gloves, a lab coat, and chemical safety goggles (conforming to EN 166 or NIOSH standards).[11]

-

Handling: Avoid breathing dust.[9] Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[10] Wash hands thoroughly after handling.[9]

Step 2: Emergency & First-Aid Response

-

Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[9]

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[9]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms occur.

Step 3: Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][11]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[12]

Step 4: Disposal

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]

Conclusion

This compound (CAS 1262860-49-0) is a pivotal chemical intermediate with significant potential, particularly in the field of drug discovery. Its well-defined physicochemical properties, combined with its multifunctional nature, provide a robust platform for the design and synthesis of novel therapeutic agents. Understanding its synthetic logic and adhering strictly to safety protocols are paramount for leveraging its full potential in a research and development environment.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66665846, this compound. Retrieved from PubChem. ([Link])

-

Sinfoo Biotech. (n.d.). 5-Cyano-3-methyl-pyridine-2-carboxylic acid. Retrieved from Sinfoo Biotech. ([Link])

-

PrepChem.com. (n.d.). Synthesis of 5-carboxy-2-cyano-pyridine. Retrieved from PrepChem.com. ([Link])

-

PubChemLite. (n.d.). This compound (C8H6N2O2). Retrieved from PubChemLite. ([Link])

- Google Patents. (2009). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Methylpyridine-2-carboxylic Acid in Advancing Chemical Research. Retrieved from NINGBO INNO PHARMCHEM. ([Link])

-

PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from PubMed. ([Link])

- Google Patents. (2011). EP2428505B1 - Process for producing pyridine carboxylic acids.

-

MDPI. (n.d.). Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs. Retrieved from MDPI. ([Link])

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

Sources

- 1. This compound | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Cyano-3-methyl-pyridine-2-carboxylic acid,(CAS# 1262860-49-0)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 3-Pyridinecarboxylic acid, 5-cyano-, methyl ester [cymitquimica.com]

- 4. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN101602715A - The synthetic method of 2-pyridine carboxylic acid - Google Patents [patents.google.com]

- 6. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. 5-Carboxypicolinonitrile (2-Cyano-5-Carboxypyridine / 6-Cyanopyridine-3-Carboxylic Acid) Detailed Information | Properties, Uses & Safety Data | China Manufacturer & Supplier [nj-finechem.com]

An In-depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic Acid and its Structural Analogs as Modulators of Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged structure in the design of biologically active molecules. Within this vast chemical space, the 5-Cyano-3-methylpyridine-2-carboxylic acid framework presents a particularly compelling starting point for the development of novel therapeutics. The strategic placement of a nitrile, a methyl group, and a carboxylic acid on the pyridine ring offers a rich platform for structural modification and optimization of pharmacological activity. This guide provides a comprehensive technical overview of this core structure, its structural analogs, their synthesis, and their potential as modulators of key biological targets, with a focus on enzyme inhibition.

The this compound Scaffold: A Privileged Core

The this compound molecule (Figure 1) integrates several key functional groups that contribute to its potential as a pharmacophore.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the overall electronic distribution of the molecule, impacting its binding to biological targets.[1]

-

Carboxylic Acid (C2-position): This acidic group can form strong ionic interactions and hydrogen bonds with amino acid residues in enzyme active sites, often serving as a key anchoring point.[2]

-

Cyano Group (C5-position): The nitrile moiety is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and a bioisostere for other functional groups.[3] Its electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall polarity of the molecule.

-

Methyl Group (C3-position): The methyl group provides a point for steric interaction and can influence the conformation of the molecule, potentially enhancing selectivity for a specific target.

Figure 1: Structure of the this compound core.

Design and Synthesis of Structural Analogs

The rational design of structural analogs of this compound allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of desired pharmacological properties. Key modifications can be introduced at the C2, C3, and C5 positions of the pyridine ring.

Synthetic Strategies

A versatile approach to the synthesis of the this compound scaffold and its analogs often involves multi-component reactions to construct the substituted pyridine ring, followed by functional group manipulations.

Proposed General Synthetic Pathway:

A plausible synthetic route can be envisioned starting from readily available precursors, leveraging established methodologies for the construction of highly substituted pyridines. One such approach is a modified Hantzsch-type pyridine synthesis or a related multi-component condensation.

Figure 2: General synthetic workflow for this compound analogs.

Detailed Experimental Protocol (Hypothetical Example):

The following protocol is a representative example for the synthesis of a this compound analog, based on established chemical transformations.

Step 1: Synthesis of 6-Chloro-5-cyano-3-methyl-2-pyridone

-

To a solution of ethyl acetoacetate (1.0 eq) and cyanoacetamide (1.0 eq) in ethanol, add piperidine (0.1 eq).

-

Add the desired aldehyde (e.g., acetaldehyde, 1.0 eq) and reflux the mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to obtain the corresponding 2-pyridone.

-

Treat the 2-pyridone with phosphorus oxychloride (POCl₃) at reflux for 2-3 hours.

-

Carefully quench the reaction mixture with ice water and neutralize with a base (e.g., NaHCO₃).

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the 6-chloro-5-cyano-3-methyl-2-pyridone.

Step 2: Synthesis of 5,6-Dicyano-3-methyl-2-pyridone

-

Dissolve the 6-chloro-5-cyano-3-methyl-2-pyridone (1.0 eq) in a suitable solvent such as DMF or DMSO.

-

Add potassium cyanide (KCN) (1.2 eq) and a catalytic amount of a phase-transfer catalyst (e.g., 18-crown-6).

-

Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, pour the reaction mixture into water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude 5,6-dicyano-3-methyl-2-pyridone. Purify by column chromatography if necessary.

Step 3: Hydrolysis to this compound

-

Suspend the 5,6-dicyano-3-methyl-2-pyridone (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Heat the mixture at reflux for 12-24 hours. The hydrolysis of both nitrile groups will occur, followed by decarboxylation at the 6-position.

-

Cool the reaction mixture and adjust the pH to 2-3 with a base (e.g., NaOH) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to yield the final product, this compound.

Characterization

The synthesized compounds should be thoroughly characterized using a suite of analytical techniques to confirm their structure and purity.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons, and the carboxylic acid proton. The chemical shifts and coupling constants will be indicative of the substitution pattern. |

| ¹³C NMR | Resonances for all carbon atoms, including the pyridine ring carbons, the methyl carbon, the nitrile carbon, and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡N stretch (around 2220-2260 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and the broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Pharmacological Evaluation and Structure-Activity Relationships (SAR)

The this compound scaffold has shown promise as a modulator of various biological targets, particularly enzymes such as kinases. A systematic SAR study is crucial for identifying key structural features that govern potency and selectivity.

Enzyme Inhibition

Many cyanopyridine derivatives have been investigated as enzyme inhibitors.[4] The mechanism of inhibition can vary, but often involves the formation of key interactions with amino acid residues in the active site.

Figure 3: Conceptual diagram of enzyme inhibition by a this compound analog.

Types of Enzyme Inhibition:

-

Competitive Inhibition: The inhibitor competes with the natural substrate for binding to the active site.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

The type of inhibition can be determined through kinetic studies, such as by generating Lineweaver-Burk plots.

Structure-Activity Relationship (SAR) Exploration

The following table summarizes hypothetical SAR data for a series of this compound analogs against a target kinase. This data illustrates how systematic structural modifications can impact biological activity.

| Analog | R¹ (at C3) | R² (at C5) | R³ (at C2) | Kinase IC₅₀ (nM) | Notes |

| 1 (Core) | -CH₃ | -CN | -COOH | 500 | Baseline activity. |

| 2 | -H | -CN | -COOH | 1200 | Removal of the methyl group decreases activity, suggesting a beneficial steric interaction. |

| 3 | -CH₂CH₃ | -CN | -COOH | 350 | Increasing the alkyl chain length at C3 is well-tolerated. |

| 4 | -CH₃ | -H | -COOH | >10000 | Removal of the cyano group abolishes activity, indicating its critical role in binding. |

| 5 | -CH₃ | -Cl | -COOH | 800 | Replacing the cyano group with a chloro group reduces potency. |

| 6 | -CH₃ | -CN | -CONH₂ | 750 | Bioisosteric replacement of the carboxylic acid with a primary amide is tolerated but with reduced activity. |

| 7 | -CH₃ | -CN | -Tetrazole | 450 | The tetrazole group is a good bioisostere for the carboxylic acid, maintaining similar potency.[5] |

Key SAR Insights:

-

The cyano group at the C5 position appears to be crucial for activity.

-

A small alkyl group at the C3 position , such as methyl or ethyl, is favorable for potency.

-

The carboxylic acid at the C2 position is important for potent inhibition, likely acting as a key binding anchor. Bioisosteric replacements such as a tetrazole can be explored.[5]

Bioisosteric Replacements: Fine-Tuning Molecular Properties

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.[5] For the this compound scaffold, both the carboxylic acid and the nitrile group are amenable to bioisosteric replacement.

Carboxylic Acid Bioisosteres

While the carboxylic acid group is often critical for target binding, it can also lead to poor cell permeability and rapid metabolism. Common bioisosteres for carboxylic acids include:

-

Tetrazoles: These are acidic heterocycles that can mimic the charge and hydrogen bonding properties of a carboxylic acid.[5]

-

Acylsulfonamides: These groups can also act as acidic mimics.

-

Hydroxamic acids: These can chelate metal ions in enzyme active sites.

Nitrile Bioisosteres

The nitrile group can be replaced by other small, polar groups that can act as hydrogen bond acceptors, such as:

-

Oxadiazoles: These five-membered heterocycles can mimic the electronic properties of the nitrile.

-

Halogens (e.g., Chlorine, Bromine): While not true bioisosteres in all cases, they can sometimes occupy the same space and engage in halogen bonding.

-

Trifluoromethyl group: This group can act as a hydrogen bond acceptor and can improve metabolic stability.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel enzyme inhibitors and other therapeutic agents. The synthetic accessibility of this core and the potential for diverse structural modifications make it an attractive platform for medicinal chemists.

Future research in this area should focus on:

-

Expansion of the SAR: Synthesizing and testing a broader range of analogs to further refine the understanding of the structural requirements for potent and selective biological activity.

-

Target Identification and Mechanism of Action Studies: Elucidating the specific biological targets of active compounds and their precise mechanism of inhibition.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

-

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of disease.

References

- Zheng, Y., et al. (2014).

- Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. (2020). European Journal of Medicinal Chemistry, 201, 112450.

- Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. (2004). Bioorganic & Medicinal Chemistry, 12(22), 5899-5910.

- The 'ring replacement' of pyridines into benzonitriles. a, The... (n.d.).

- A three-step strategy for the conversion of pyridines into benzonitriles. (n.d.).

- The synthetic method of 2-pyridine carboxylic acid. (n.d.).

- Development of novel cyanopyridines as PIM-1 kinase inhibitors with potent anti-prostate cancer activity: Synthesis, biological evaluation, nanoparticles formulation and molecular dynamics simulation. (2025). Journal of Molecular Structure, 1306, 137906.

- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).

- Some of the cyanopyridines have high PIM-1 kinase inhibitory activity. (n.d.).

- 4-Pyridone-3-carboxylic acid as a benzoic acid bioisostere: Design, synthesis, and evaluation of EP300/CBP histone acetyltransferase inhibitors. (2021). Bioorganic & Medicinal Chemistry Letters, 51, 128358.

- Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation. (2023). ACS Omega, 8(22), 19576-19591.

- Structure of cyanopyridine. Different biological activities displayed... (n.d.).

- Bioisosteres for carboxylic acid groups. (n.d.). Hypha Discovery.

- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2012). Journal of Medicinal Chemistry, 55(7), 3051-3063.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Drug Design, Development and Therapy, 19, 4039-4081.

- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv

- 1 H-and 13 C-NMR chemical shifts for compound 5. (n.d.).

- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter.

- 3-Methylpyridine-2-carboxylic acid | CAS 4021-07-2 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters. (1992). Il Farmaco, 47(4), 427-437.

- 2-Cyanopyridine(100-70-9) 1 H NMR. (n.d.). ChemicalBook.

- Catalytic process for production of pyridine carboxylic acid amides. (n.d.).

- Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. (2007). Journal of Photochemistry and Photobiology B: Biology, 87(2), 99-106.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- A Technical Guide to Methyl 5-amino-3-methylpicolinate: Synthesis and Potential Applic

- Table 4 : 1 H-NMR, 13 C-NMR, and Mass spectra for Compounds 5 a -n. (n.d.).

- Synthesis and Biological Activity of 5-alkyl-1,7,8-trisubstituted-6-fluoroquinoline-3-carboxylic Acids. (1991). Journal of Medicinal Chemistry, 34(1), 29-35.

- Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5- methylhexanoic acid [pregabalin]. (2012). Indian Journal of Chemistry - Section B, 51B(10), 1470-1488.

- Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. (2023). Molecules, 28(13), 5085.

- METHOD FOR ENZYMATIC PREPARATION OF (S)-3-CYANO-5-METHYLHEXANOIC ACID. (2009).

- 5-Cyano-6-methylpicolinic acid | 855916-58-4. (n.d.). BLD Pharm.

- COMPETITIVE INHIBITORS OF ENZYMES AND THEIR THERAPEUTIC APPLICATION. (2004). Facta Universitatis, Series: Medicine and Biology, 11(1), 1-6.

- Competitive inhibition (video). (n.d.). Khan Academy.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

- Sulforaphane and Its Bifunctional Analogs: Synthesis and Biological Activity. (2020). Molecules, 25(19), 4581.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. Dicyanoanilines as potential and dual inhibitors of <i>α</i>-amylase and <i>α</i>-glucosidase enzymes: Synthesis, characterization, <i>in vitro</i>, <i>in silico,</i> and kinetics studies - Arabian Journal of Chemistry [arabjchem.org]

5-Cyano-3-methylpyridine-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of 5-Cyano-3-methylpyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a carboxylic acid, a nitrile group, and a methyl group on the pyridine ring, presents a versatile scaffold for the synthesis of novel therapeutic agents. Understanding the fundamental physical and chemical properties of this compound is paramount for its effective utilization in research and development, from guiding synthesis and purification to predicting its behavior in biological systems. This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by established scientific principles and detailed experimental protocols for its characterization.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is the bedrock of its application in scientific research. These properties govern its solubility, stability, and interactions with other molecules, which are critical parameters in drug development.

Molecular Structure and Identifiers

The foundational attributes of this compound are summarized in the table below. These identifiers are crucial for its unambiguous classification and retrieval from chemical databases.

| Property | Value | Source |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 1262860-49-0 | [PubChem][1] |

| Molecular Formula | C₈H₆N₂O₂ | [PubChem][1] |

| Molecular Weight | 162.15 g/mol | [PubChem][1] |

| SMILES | CC1=CC(=CN=C1C(=O)O)C#N | [PubChem][1] |

| Predicted XLogP3-AA | 0.8 | [PubChem][1] |

XLogP3-AA is a computed value that predicts the octanol-water partition coefficient, a key indicator of a molecule's lipophilicity.

Caption: Molecular structure of this compound.

Melting Point, Boiling Point, and Solubility

-

Melting Point: The melting point is expected to be relatively high, likely above 200 °C, due to the presence of the carboxylic acid and nitrile groups which can participate in strong intermolecular hydrogen bonding and dipole-dipole interactions. For comparison, the related compound 5-Cyanopyridine-2-carboxylic acid has a melting point of 210-215 °C.

-

Boiling Point: The boiling point is anticipated to be high, and the compound may decompose before boiling under atmospheric pressure. This is a common characteristic of aromatic carboxylic acids.

-

Solubility: The solubility profile is dictated by the interplay of its polar (carboxylic acid, nitrile, pyridine nitrogen) and non-polar (methyl group, aromatic ring) functionalities.

-

Water: Sparingly soluble in water. The carboxylic acid group can form hydrogen bonds with water, but the overall lipophilicity of the molecule may limit its aqueous solubility.

-

Organic Solvents: Likely to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol, especially with heating. Its solubility in non-polar solvents such as hexane is expected to be low.

-

Predicted Spectral Data

While experimental spectra for this compound are not currently available in public spectral databases, its key spectral features can be predicted based on the known spectroscopic behavior of its constituent functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.

-

Aromatic Protons (2H): Two singlets or narrow doublets are expected in the aromatic region (δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the positions of the electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

-

Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-3.0 ppm).

-

Carboxylic Acid Proton (1H): A broad singlet is expected at a downfield chemical shift (δ 10.0-13.0 ppm). The broadness is due to hydrogen bonding and chemical exchange. This peak will disappear upon the addition of D₂O.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

-

Carboxylic Acid Carbon: A signal in the downfield region (δ 165-185 ppm) is characteristic of a carboxylic acid carbonyl carbon.[2]

-

Nitrile Carbon: A signal for the cyano carbon is expected in the range of δ 115-125 ppm.[2]

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 120-160 ppm) will correspond to the carbons of the pyridine ring.

-

Methyl Carbon: An upfield signal (δ 15-25 ppm) will be indicative of the methyl group carbon.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the vibrational frequencies of its key functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[2]

-

C≡N Stretch (Nitrile): A sharp, medium-intensity absorption should appear around 2220-2240 cm⁻¹.[2]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[2]

-

C=C and C=N Stretches (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region will be due to the stretching vibrations of the pyridine ring.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group will be observed just below 3000 cm⁻¹.

Mass Spectrometry

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound (162.15).

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[3] The fragmentation of the pyridine ring can also lead to a complex pattern of fragment ions. The presence of the nitrile group may also influence the fragmentation pathways. Predicted mass spectrometry data suggests significant adducts at [M+H]⁺ (163.05020) and [M-H]⁻ (161.03564).[4]

Experimental Protocols for Physical Property Determination

To obtain precise experimental data, the following standard laboratory protocols can be employed. The causality behind each step is explained to ensure a thorough understanding of the methodology.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Solubility Determination

Rationale: Determining the solubility in various solvents is crucial for selecting appropriate solvent systems for reactions, purification, and formulation.

Methodology (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, a small, pre-weighed amount (e.g., 1-2 mg) of the compound is added.

-

Observation: The mixture is vortexed or shaken vigorously for a set period (e.g., 1 minute). The solubility is observed and categorized as soluble, partially soluble, or insoluble. For partially soluble samples, gentle heating can be applied to assess temperature effects on solubility.

pKa Determination by Potentiometric Titration

Rationale: The pKa values are critical for understanding the ionization state of the molecule at different pH values, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in drug development. This compound has two potential ionizable groups: the carboxylic acid and the pyridine nitrogen.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Solution Preparation: A precise amount of this compound is dissolved in a known volume of deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The solution is placed in a beaker with a magnetic stirrer, and a calibrated pH electrode is immersed in the solution.

-

Titration (for Carboxylic Acid pKa): The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. The pH is recorded after each addition, allowing the system to equilibrate.

-

Titration (for Pyridine pKa): To determine the pKa of the pyridine nitrogen, the solution can be titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value is the pH at the half-equivalence point, where half of the functional group has been neutralized. For this molecule, two inflection points may be observed, corresponding to the pKa of the carboxylic acid and the pyridinium ion.

Stability and Reactivity

-

Stability: As a crystalline solid, this compound is expected to be stable under standard laboratory storage conditions (cool, dry, and dark). It should be stored away from strong oxidizing agents.

-

Reactivity:

-

Acidity and Basicity: The carboxylic acid group will undergo typical reactions of acids, such as esterification and amide bond formation. The pyridine nitrogen is basic and can be protonated by strong acids.

-

Nitrile Group: The cyano group enhances the reactivity of the pyridine ring and can be hydrolyzed to a carboxylic acid or an amide under strong acidic or basic conditions. It can also participate in various nucleophilic addition reactions. The presence of electron-withdrawing groups on the pyridine ring can increase the reactivity of the cyano group towards nucleophiles.[5]

-

General Reactivity of Cyanopyridines: Cyanopyridine derivatives are known to be versatile intermediates in organic synthesis due to the reactivity of the cyano group and the pyridine ring.[6]

-

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. A thorough understanding of its physical properties, including its molecular structure, melting point, solubility, and pKa, is essential for its effective application. While experimental data for this specific molecule is limited, this guide provides a comprehensive overview of its predicted properties based on established chemical principles and data from analogous structures. The detailed experimental protocols outlined herein offer a clear path for researchers to determine these critical parameters, thereby facilitating the advancement of research and the development of novel therapeutics based on this promising chemical scaffold.

References

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Journal of Chemical Sciences. [Link]

-

ResearchGate. (n.d.). Synthesis of 2-amino-3-cyanopyridine derivatives. [Link]

-

Organic Chemistry Research. (2023). Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. Organic Chemistry Research, 9(1), 26-34. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

National Institutes of Health. (2025). Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity. [Link]

-

Semantic Scholar. (n.d.). Study of some properties of cyanopyridine derivatives in solutions. Semantic Scholar. [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

PubChemLite. (n.d.). This compound (C8H6N2O2). PubChemLite. [Link]

-

SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

SpectraBase. (n.d.). 3-pyridinecarboxylic acid, 6-(acetylphenylamino)-5-cyano-2-methyl-, ethyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

ResearchGate. (n.d.). diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

ResearchGate. (2017). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. The Journal of Physical Chemistry C, 121(48), 26868–26878. [Link]

-

National Institutes of Health. (2024). 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions. RSC Advances, 14(10), 6825–6829. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

SpectraBase. (n.d.). 3-pyridinecarboxylic acid, 4-(4-chlorophenyl)-5-cyano-1,2,3,4-tetrahydro-6-[[2-[(4-iodophenyl)amino]-2-oxoethyl]thio]-2-oxo-, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

SpectraBase. (n.d.). 3,5-Pyridinedicarboxylic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-Cyanopyridine-2-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]

-

SpectraBase. (n.d.). 2-[1'-Cyano-2'-(3'',4'',5''-(tridodecyloxy)phenyl)ethenyl]-6-methylpyridine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

MDPI. (n.d.). Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. MDPI. [Link]

Sources

- 1. This compound | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 2-cyanopyridine derivatives enable N-terminal cysteine bioconjugation and peptide bond cleavage of glutathione under aqueous and mild conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

5-Cyano-3-methylpyridine-2-carboxylic acid chemical properties

An In-Depth Technical Guide to 5-Cyano-3-methylpyridine-2-carboxylic acid

Introduction

This compound is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure, combined with the distinct reactivity of its three functional groups—a carboxylic acid, a cyano group, and a methylated pyridine core—makes it an attractive scaffold for the synthesis of complex molecules. Pyridine carboxylic acids, in general, are precursors to a multitude of pharmaceuticals, including drugs for tuberculosis, cancer, and diabetes.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental identity and physical characteristics of a compound are critical for its application in synthesis and formulation. This compound is a solid compound whose properties are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 5-cyano-3-methylpicolinic acid | PubChem[3] |

| CAS Number | 1262860-49-0 | PubChem[3] |

| Molecular Formula | C₈H₆N₂O₂ | PubChem[3] |

| Molecular Weight | 162.15 g/mol | PubChem[3] |

| Monoisotopic Mass | 162.042927438 Da | PubChem[3] |

| Appearance | Solid (predicted/supplier data) | CymitQuimica[2] |

| SMILES | CC1=CC(=CN=C1C(=O)O)C#N | PubChem[3] |

| InChI | InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12) | PubChem[3] |

| InChIKey | PFENLEKZZJZJBJ-UHFFFAOYSA-N | PubChem[3] |

| Predicted XlogP | 0.8 | PubChem[3] |

Predicted Mass Spectrometry Data: Collision Cross Section (CCS) values are crucial for identification in ion mobility-mass spectrometry analysis.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 163.05020 | 132.1 |

| [M+Na]⁺ | 185.03214 | 142.9 |

| [M-H]⁻ | 161.03564 | 133.3 |

(Data predicted using CCSbase and sourced from PubChemLite)[4]

Synthesis and Reactivity

Plausible Synthetic Pathways

The synthesis of this compound is not widely documented in standard literature, suggesting it is a specialized intermediate. However, its structure allows for logical retrosynthetic analysis based on established pyridine chemistry. A common strategy for producing pyridine carboxylic acids is the hydrolysis of a corresponding nitrile or the oxidation of an alkyl side chain.[5][6][7]

A plausible and efficient route involves the selective hydrolysis of a dinitrile precursor, 3-methylpyridine-2,5-dicarbonitrile. The nitrile at the C-2 position is sterically hindered by the adjacent methyl group at C-3 and the pyridine nitrogen, potentially allowing for the selective hydrolysis of the C-5 nitrile under controlled conditions, followed by hydrolysis of the C-2 nitrile. A more direct route would involve the hydrolysis of 2-cyano-3-methylpyridine to form 3-methylpyridine-2-carboxylic acid, a known process, followed by a cyanation step at the 5-position.[5]

Below is a conceptual workflow for its synthesis via hydrolysis.

Caption: Conceptual workflow for the synthesis of this compound.

Chemical Reactivity

The molecule's reactivity is governed by its three key functional groups:

-

Carboxylic Acid (-COOH): This group is the primary site for nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. This functionality is crucial for linking the scaffold to other molecules, particularly in drug discovery for forming covalent bonds with biological targets or improving pharmacokinetic properties.

-

Cyano Group (-C≡N): The nitrile is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to a carboxylic acid or an amide. Alternatively, it can be reduced to a primary amine (-CH₂NH₂), providing a key linkage point for further derivatization.

-

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The nitrogen atom can act as a nucleophile or a base. The ring itself is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic aromatic substitution, especially if a good leaving group is present. The methyl group can potentially be functionalized via free-radical reactions.

Applications in Drug Discovery and Materials Science

The pyridine nucleus is a cornerstone in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] this compound serves as an important intermediate for creating more complex molecules with therapeutic potential.

-

Enzyme Inhibitors: Carboxylic acids are well-known to interact with active sites of enzymes, particularly metalloenzymes, by coordinating with metal ions or forming hydrogen bonds. This compound is a potential starting point for inhibitors of enzymes like dopamine β-monooxygenase.[8]

-

Anticancer and Antimicrobial Agents: The cyano-pyridone scaffold, which can be derived from this molecule, has been investigated for its anticancer properties.[9] Furthermore, related heterocyclic structures have been explored as hits for developing drugs against neglected diseases like tuberculosis.[10]

-

Scaffold for Combinatorial Chemistry: The distinct reactivity of the carboxylic acid and cyano groups allows for orthogonal chemical modifications. This makes the molecule an excellent scaffold for building combinatorial libraries to screen for biological activity against various targets.

Sources

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Pyridinecarboxylic acid, 5-cyano-, methyl ester [cymitquimica.com]

- 3. This compound | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. 3-Methylpyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 5-Cyanopyridine-2-carboxylic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 5-Cyano-3-methylpyridine-2-carboxylic acid

Introduction

5-Cyano-3-methylpyridine-2-carboxylic acid is a substituted pyridine derivative of increasing interest in pharmaceutical and materials science research. Its unique molecular architecture, featuring a carboxylic acid group, a cyano moiety, and a methyl group on the pyridine ring, imparts a distinct set of physicochemical properties that govern its behavior in solution. A thorough understanding of its solubility is paramount for researchers, scientists, and drug development professionals, as it directly impacts formulation, bioavailability, and reaction kinetics. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₂ | [1] |

| Molecular Weight | 162.15 g/mol | [1] |

| Predicted XlogP | 0.8 | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| IUPAC Name | This compound | [1] |

The positive XlogP value suggests a slight preference for lipophilic environments over hydrophilic ones, though the presence of the polar carboxylic acid, cyano, and pyridine nitrogen functionalities indicates that solubility in polar solvents is to be expected.[1]

Predicted Solubility Profile

Aqueous Solubility and the Influence of pH

The solubility of this compound in aqueous media is expected to be highly dependent on pH. The molecule possesses both an acidic carboxylic acid group and a basic pyridine nitrogen atom, making it an amphoteric substance.

-

Acidic Conditions (low pH): The pyridine nitrogen will be protonated, forming a pyridinium cation. This will increase the overall polarity of the molecule and enhance its solubility in water.

-

Neutral Conditions (near isoelectric point): The molecule will exist predominantly as a zwitterion, with a protonated pyridine nitrogen and a deprotonated carboxylate group. Zwitterions can exhibit reduced solubility in water compared to their fully charged counterparts.

-

Basic Conditions (high pH): The carboxylic acid group will be deprotonated to form a carboxylate anion. This will also increase the polarity and aqueous solubility.

The interplay between the pKa of the carboxylic acid and the pKa of the conjugate acid of the pyridine nitrogen will determine the pH at which the compound has its minimum solubility (the isoelectric point). The presence of the electron-withdrawing cyano group is expected to decrease the basicity of the pyridine nitrogen (lower pKa of the conjugate acid) and increase the acidity of the carboxylic acid (lower pKa) compared to unsubstituted picolinic acid.

Caption: Predicted effect of pH on the aqueous solubility of this compound.

Solubility in Organic Solvents

The solubility in organic solvents will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., ethanol, methanol): Good solubility is expected due to the ability of the solvent to form hydrogen bonds with the carboxylic acid and pyridine nitrogen.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Moderate to good solubility is anticipated, as these solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.

-

Nonpolar Solvents (e.g., hexane, toluene): Poor solubility is predicted due to the significant polarity of this compound.

Experimental Determination of Solubility

To obtain precise solubility data, experimental determination is necessary. The following are standard protocols that can be employed.

Protocol 1: Equilibrium Shake-Flask Method for Aqueous and Organic Solubility

This method is considered the gold standard for determining equilibrium solubility.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials containing the desired solvents (e.g., water, phosphate buffers of varying pH, ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for a period to allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the original solubility by taking into account the dilution factor.

Trustworthiness: The inclusion of a 24-48 hour equilibration period and confirmation of solid in the vials at the end of the experiment ensures that a true equilibrium has been reached.

Caption: Workflow for the equilibrium shake-flask solubility determination method.

Protocol 2: Potentiometric Titration for pKa Determination and pH-Dependent Solubility Profile

This method is highly effective for determining the pKa values and understanding the pH-solubility profile.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[2]

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if aqueous solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH).[2]

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve. The pH at the half-equivalence points corresponds to the pKa values.

-

Solubility Profile: The pH-solubility profile can be constructed by analyzing the points at which precipitation occurs during the titration.

Expertise & Experience: The choice of co-solvent is critical. It should be a solvent in which the compound is freely soluble, but its concentration should be kept to a minimum to avoid significant shifts in the apparent pKa.

Data Summary and Interpretation

While specific quantitative data for this compound is not available, the following table provides a template for how experimentally determined data should be presented.

| Solvent | Temperature (°C) | Predicted Solubility | Experimental Solubility (mg/mL) |

| Water (pH 2) | 25 | High | To be determined |

| Water (pH 7) | 25 | Low to Moderate | To be determined |

| Water (pH 10) | 25 | High | To be determined |

| Ethanol | 25 | Good | To be determined |

| DMSO | 25 | Good | To be determined |

| Acetonitrile | 25 | Moderate | To be determined |

| Hexane | 25 | Poor | To be determined |

Conclusion

The solubility of this compound is a critical parameter for its application in research and development. Based on its chemical structure, it is predicted to exhibit pH-dependent aqueous solubility and good solubility in polar organic solvents. The experimental protocols detailed in this guide provide a robust framework for the accurate determination of its solubility profile and pKa values. The insights and methodologies presented herein are intended to empower researchers to effectively handle and utilize this compound in their scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pandey, P. K. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric, UV, HPLC, NMR And Henderson Equation. Pharma Beginners. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. In Drug Discovery and Development (Vol. 1, pp. 153-206). IntechOpen. Retrieved from [Link]

Sources

Spectroscopic Characterization of 5-Cyano-3-methylpyridine-2-carboxylic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of 5-Cyano-3-methylpyridine-2-carboxylic acid (C₈H₆N₂O₂; CAS: 1262860-49-0), a key heterocyclic compound with potential applications in medicinal chemistry and drug development.[1][2] In the absence of publicly available experimental spectra, this document leverages established principles of mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy to provide a robust, predictive framework for its characterization. By analyzing the molecule's distinct functional groups—a pyridine core, a carboxylic acid, a cyano group, and a methyl group—we delineate the anticipated spectral data and offer detailed, field-proven protocols for its empirical verification. This guide is intended for researchers, analytical chemists, and drug development professionals engaged in the synthesis, purification, and analysis of novel pyridine derivatives.

Introduction: The Analytical Imperative

The structural elucidation of novel chemical entities is the bedrock of modern drug discovery and materials science. This compound presents a unique analytical challenge due to its multifunctional nature. The precise arrangement of an electron-withdrawing cyano group and an electron-donating methyl group on the pyridine ring, coupled with the acidic proton of the carboxylic acid, creates a distinct electronic environment that should be clearly discernible through modern spectroscopic techniques.

This document serves as a predictive guide to the analytical characterization of this molecule. The methodologies and interpretations presented herein are designed to be a self-validating system; the predicted data provides a benchmark against which experimentally acquired spectra can be compared, enabling unambiguous confirmation of the compound's identity, purity, and structural integrity.

Molecular Structure and Spectroscopic Implications

The target molecule is comprised of four key structural components, each contributing characteristic signals to the overall spectroscopic profile:

-

Pyridine Ring: Forms the aromatic core, with its nitrogen atom and substituted carbons creating a unique electronic distribution that influences the chemical shifts of ring protons and carbons.

-

Carboxylic Acid (-COOH): This group is a powerful diagnostic marker, producing highly characteristic signals in both IR (a very broad O-H stretch and a strong C=O stretch) and ¹H NMR (a downfield, exchangeable proton).[3]

-

Cyano Group (-C≡N): Possesses a strong, sharp absorption in a relatively clean region of the IR spectrum and a distinct chemical shift in ¹³C NMR.[3]

-

Methyl Group (-CH₃): Provides a sharp singlet in the ¹H NMR spectrum and a characteristic signal in the upfield region of the ¹³C NMR spectrum.

The overall analytical workflow for the comprehensive characterization of this molecule is outlined below.

Caption: Overall workflow for the synthesis and spectroscopic validation.

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry is the first-line technique to confirm that the target molecule has been synthesized at the correct molecular weight (162.15 g/mol ).[2] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition with high accuracy.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water 1:1) to create a ~0.1 mg/mL solution.

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Ionization Mode: Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

MS Parameters (Typical):

-

Capillary Voltage: 3.5 kV

-

Sampling Cone: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Mass Range: 50-500 m/z

-

-

Data Analysis: Compare the observed accurate mass of the molecular ions with the theoretically calculated mass. The expected mass error should be less than 5 ppm.

Predicted Data and Interpretation

Based on the molecular formula C₈H₆N₂O₂, the predicted monoisotopic mass is 162.0429 Da.[2] The following table summarizes the predicted m/z values for common adducts that are expected to be observed.[4]

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 163.0502 | Positive |

| [M+Na]⁺ | 185.0321 | Positive |

| [M+K]⁺ | 201.0061 | Positive |

| [M-H]⁻ | 161.0356 | Negative |

| [M+HCOO]⁻ | 207.0411 | Negative |

Interpretation of Fragmentation: While ESI is a soft ionization technique, some in-source fragmentation may occur. Key fragmentation pathways for pyridine carboxylic acids often involve the initial loss of CO₂ (44 Da) or the entire carboxylic acid group (45 Da).[5] Therefore, fragments corresponding to m/z values around 117-118 might be observed, representing the remaining cyanomethylpyridine core.

Infrared (IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is exceptionally powerful for confirming the presence of the key carboxylic acid and cyano functional groups. The spectrum is expected to be dominated by their characteristic absorption bands.

Experimental Protocol (Illustrative)

-

Sample Preparation: Prepare a solid-state sample using the KBr pellet method. Mix ~1-2 mg of the dried compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr).

-

Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

-

Scan Parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (for good signal-to-noise ratio)

-

-

Background Correction: Perform a background scan with an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

Predicted Spectrum and Interpretation

The IR spectrum will provide a distinct fingerprint of the molecule. The following diagram and table detail the expected absorptions.

Caption: Logic flow for NMR spectral interpretation and final structure assignment.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic application of Mass Spectrometry, FT-IR, and NMR. MS serves to confirm the molecular weight and elemental formula. FT-IR provides definitive evidence for the presence of the critical cyano and carboxylic acid functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous confirmation of the molecular backbone, the substitution pattern of the pyridine ring, and the precise connectivity of all atoms. The predictive data and protocols outlined in this guide provide a robust framework for any researcher undertaking the synthesis and validation of this compound, ensuring high confidence in its structural identity and purity.

References

-

Umar, A. A. et al. (2015). Simulated vibrational infrared spectra of 2-, 3-and 4-cyanopyridine. ResearchGate. Available at: [Link]

-

Lipkowski, J. et al. (n.d.). In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Canadian Journal of Chemistry. Available at: [Link]

-

ResearchGate (2025). In situ FTIR studies of 4-cyanopyridine adsorption at the Au(111) electrode. Available at: [Link]

-

Higashi, T., & Shimada, K. (2003). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. PubMed. Available at: [Link]

-

ResearchGate (n.d.). FTIR spectra for the adsorption of 3-CNPy on V–Ti–O at different.... Available at: [Link]

-

ACS Publications (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. Available at: [Link]

-

Semantic Scholar (n.d.). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Available at: [Link]

-

PubChem (n.d.). This compound. Available at: [Link]

-

Wikipedia (n.d.). Pyridine. Available at: [Link]

-

NIST (n.d.). Pyridine. NIST WebBook. Available at: [Link]

-

PubChemLite (n.d.). This compound (C8H6N2O2). Available at: [Link]

-

SpectraBase (n.d.). Pyridine-3-carboxylic acid, 1,2,3,4-tetrahydro-5-cyano-4-(2-ethoxyphenyl)-6-mercapto-2-oxo-, methyl ester - MS (GC) Spectrum. Available at: [Link]

-

SpectraBase (n.d.). 2-Pyridinecarboxylic acid. Available at: [Link]

-

SpectraBase (n.d.). 3-pyridinecarboxylic acid, 6-(acetylphenylamino)-5-cyano-2-methyl-, ethyl ester - 1H NMR Spectrum. Available at: [Link]

-

SpectraBase (n.d.). 3-CYANO-6-METHOXY-2-METHYLPYRIDINE. Available at: [Link]

-

NC State University Libraries (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

ResearchGate (n.d.). (A) ¹H-NMR spectrum in DMSO-d6, (B) GPC curve, (C) TEM image and (D) MD.... Available at: [Link]

-

Spectroscopy Online (2018). The C=O Bond, Part III: Carboxylic Acids. Available at: [Link]

-

LookChem (n.d.). 5-Carboxypicolinonitrile

2-Cyano-5-Carboxypyridine6-Cyanopyridine-3-Carboxylic Acid. Available at: [Link]

Sources

- 1. Synthetic Organic Chemistry | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H6N2O2 | CID 66665846 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. PubChemLite - this compound (C8H6N2O2) [pubchemlite.lcsb.uni.lu]

- 5. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: The Biological Activity of 5-Cyano-3-methylpyridine-2-carboxylic acid

Foreword: Unveiling the Therapeutic Potential of a Unique Pyridine Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of medicinal chemistry, lending its versatile electronic and structural properties to a myriad of therapeutic agents.[1] Within this broad class, 5-Cyano-3-methylpyridine-2-carboxylic acid emerges as a molecule of significant interest, positioned at the intersection of neurodegenerative disease and oncology. Its unique substitution pattern—a carboxylic acid at the 2-position, a methyl group at the 3-position, and a cyano group at the 5-position—creates a scaffold with the potential for highly specific interactions with key biological targets.

This technical guide provides a comprehensive exploration of the known and potential biological activities of this compound. We will delve into its inhibitory effects on critical enzymes implicated in disease, namely Beta-secretase 1 (BACE1) in Alzheimer's disease and the multidrug resistance transporter P-glycoprotein (P-gp). This document is intended for researchers, scientists, and drug development professionals, offering not just a review of the existing data, but also a practical guide to the experimental methodologies used to elucidate these activities. Our approach is grounded in scientific integrity, providing causal explanations for experimental choices and self-validating protocols to ensure the trustworthiness of the presented information.

Physicochemical Properties and Synthesis

A thorough understanding of a compound's biological activity begins with its chemical identity. This compound is a small molecule with the properties outlined in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [2][3] |

| Molecular Weight | 162.14 g/mol | [3] |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 1262860-49-0 | [2][3] |

| SMILES | CC1=CC(=CN=C1C(=O)O)C#N | [2][4] |

| InChIKey | PFENLEKZZJZJBJ-UHFFFAOYSA-N | [2][4] |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for this compound is not extensively documented in readily available literature, a highly probable synthetic route involves the hydrolysis of the corresponding cyanopyridine precursor, 2,5-dicyano-3-methylpyridine. This method is analogous to the established synthesis of similar pyridine carboxylic acids.[5]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Experimental Protocol: Hydrolysis of a Cyanopyridine Precursor

This protocol is adapted from the synthesis of 3-Methylpyridine-2-carboxylic acid and is expected to be effective for the target compound.[5]

-

Dissolution: Dissolve the starting material, 2,5-dicyano-3-methylpyridine, in 90% sulfuric acid.

-

Heating: Heat the resulting solution with stirring at 120°C for approximately 2 hours.

-

Cooling and Quenching: Cool the reaction mixture to room temperature (20-25°C). Slowly add a solution of sodium sulfite in water.

-

Stirring and Heating: Continue stirring at room temperature for 1.5 hours, then increase the temperature to 75-85°C and maintain for another 1.5 hours.

-

Work-up: Cool the reaction solution and adjust the pH to approximately 3 with sodium carbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as chloroform.

-

Purification: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting solid can be further purified by recrystallization.

BACE1 Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease

Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[6] The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by BACE1.[7] Therefore, the inhibition of BACE1 is a primary therapeutic strategy for the treatment of Alzheimer's. There is evidence to suggest that this compound and its derivatives are inhibitors of BACE1.[8] A crystal structure of a derivative of 5-cyano-pyridine-2-carboxylic acid in complex with BACE1 provides strong evidence for the interaction of this scaffold with the enzyme's active site.[9]

Mechanism of BACE1 Inhibition

The catalytic activity of BACE1 is dependent on a pair of aspartic acid residues (Asp32 and Asp228) in the active site. These residues act as a catalytic dyad to hydrolyze the peptide bond of APP. It is hypothesized that the carboxylic acid moiety of this compound can form crucial hydrogen bond interactions with this catalytic dyad, thereby inhibiting the enzyme's function. The pyridine nitrogen and cyano group may also form additional interactions with active site residues, contributing to binding affinity and selectivity.

Caption: BACE1 inhibition by this compound.

Experimental Protocol: BACE1 FRET Assay

A Fluorescence Resonance Energy Transfer (FRET) assay is a common and reliable method for measuring BACE1 activity and inhibition.[2][10][11]

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET peptide substrate

-

Assay buffer

-

Test compound (this compound)

-

Known BACE1 inhibitor (positive control)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a dilution series of the test compound and the positive control in assay buffer.

-

Master Mixture Preparation: Prepare a master mixture containing the BACE1 FRET peptide substrate in assay buffer.

-

Reaction Setup:

-

Add the diluted test compound or control to the wells of the 96-well plate.

-